molecular formula C7H6N2O2S2 B1500267 1,3-Benzothiazole-6-sulfonamide CAS No. 656236-38-3

1,3-Benzothiazole-6-sulfonamide

Cat. No.: B1500267
CAS No.: 656236-38-3
M. Wt: 214.3 g/mol
InChI Key: KRRLILAOGRCMFH-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-sulfonamide is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . The sulfonamide group attached to the benzothiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

1,3-Benzothiazole-6-sulfonamide has been found to interact with several targets. It has been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.

Mode of Action

The compound interacts with its targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antibacterial effects . For instance, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for replication and transcription. Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are necessary for DNA and RNA synthesis .

Biochemical Pathways

The affected pathways primarily involve the synthesis of essential components for bacterial survival. For example, the inhibition of dihydroorotase disrupts the de novo pyrimidine synthesis pathway, leading to a deficiency in pyrimidine nucleotides. The inhibition of DNA gyrase affects the DNA replication pathway, preventing the bacteria from replicating their DNA . The downstream effects of these disruptions include impaired DNA replication and transcription, disrupted protein synthesis, and ultimately, bacterial death .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By inhibiting key enzymes involved in essential biochemical pathways, the compound disrupts the normal functioning of the bacteria, leading to their death . This makes this compound an effective antibacterial agent.

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazole-6-sulfonamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of the key interactions is with the BCL-2 family of proteins, which are involved in the regulation of apoptosis. The compound has been shown to inhibit the activity of anti-apoptotic proteins such as BCL-2 and BCL-xl, thereby promoting apoptosis in cancer cells . Additionally, this compound interacts with caspases, a family of enzymes that play a critical role in the execution of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . This leads to the activation of caspases and the subsequent execution of programmed cell death. Furthermore, this compound has been shown to influence cell signaling pathways, including the mitochondrial apoptotic pathway . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-6-sulfonamide can be synthesized through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with sulfonyl chlorides under acidic conditions . Another approach includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-6-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and enhances its biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRLILAOGRCMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663230
Record name 1,3-Benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656236-38-3
Record name 1,3-Benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 1,3-Benzothiazole-6-sulfonamide derivatives contribute to their potential diuretic activity?

A1: The research paper highlights the synthesis of various this compound derivatives, specifically focusing on modifications to the aromatic aldehyde moiety attached to the core structure. While the exact mechanism of action isn't explicitly described, the study suggests that the presence of specific substituents on the aromatic ring influences the diuretic potential. For instance, the compound 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb) exhibited promising diuretic activity, potentially due to the presence of the 3-hydroxyphenyl group. []

Q2: How was computational chemistry employed in this study to evaluate the this compound derivatives?

A2: The research utilized several computational tools to assess the synthesized compounds:

  • Lipinski's Rule of Five: This rule was applied to predict the drug-likeness of the derivatives, ensuring they possess favorable properties for oral bioavailability. []
  • OSIRIS software: This software was used to predict potential toxicological risks associated with the synthesized compounds. []
  • MolSoft: This software package was employed to determine various molecular properties of the synthesized compounds, which likely aided in understanding their structure-activity relationships. []
  • Autodock 4.0: Docking studies were performed using Autodock 4.0 to predict the binding affinity and interactions of the derivatives with potential target proteins, providing insights into their potential mechanism of action. []

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